N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reactants and products, the conditions under which the reactions occur, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying how the compound behaves under different conditions (for example, how it reacts to heat, light, or air) .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a series of thiazole and thiazolidine derivatives incorporating similar functional groups have been developed to explore their potential as antimicrobial agents. These compounds have shown promising antibacterial and antifungal activities, suggesting the possibility of using the specified compound in developing new antimicrobial strategies (Desai, Rajpara, & Joshi, 2013; Božić et al., 2017).
Biological and Pharmacological Studies
Research involving structurally similar compounds has focused on elucidating their biological and pharmacological effects. These studies typically aim at understanding the interaction mechanisms of these compounds with biological targets, which could lead to the development of novel therapeutic agents. For example, studies on 1,2,4-triazole derivatives have explored their potential anticancer, anticonvulsant, and enzyme inhibition properties, indicating a broad range of possible research applications for the compound (Bekircan et al., 2015; Clark et al., 1984).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with similar structures offer insights into the methodologies that could be applied to the compound . Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used for structural elucidation, providing a foundation for further modifications and optimizations to enhance desired properties (Prabukanthan et al., 2020).
Mechanism of Action
If the compound has a biological effect, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at the compound’s pharmacokinetics (how it’s absorbed, distributed, metabolized, and excreted by the body) and pharmacodynamics (how it interacts with its target in the body) .
Safety and Hazards
Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-4-15(2)28-21-24-23-19(25(21)17-8-6-5-7-9-17)14-22-20(26)16-10-12-18(27-3)13-11-16/h10-13,15,17H,4-9,14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTODPMILRMHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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